![molecular formula C20H29N5O2 B5657634 1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)
1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves complex reactions that can include the formation of spiro structures, activation of amines, and cyclization processes. For example, the synthesis and structural analysis of tropane-3-spiro-4'(5')-imidazolines, which share a similar structural motif with the compound , have been described. These compounds were synthesized and studied using NMR spectroscopy and X-ray diffraction, demonstrating the feasibility of creating complex spirocyclic structures through strategic synthetic pathways (Whelan et al., 1995).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques such as NMR spectroscopy and X-ray crystallography, revealing the conformational preferences and spatial arrangement of atoms within the molecule. For instance, the study of tropane-3-spiro-4'(5')-imidazolines provided insights into the preferred conformation of these molecules in solution and solid state, highlighting the importance of structural analysis in understanding the chemical behavior of such compounds (Whelan et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest may include interactions with various reagents and catalysts that facilitate transformations such as cyclization, isomerization, and functional group modifications. The reactivity of similar compounds has been explored in the context of developing novel pharmaceuticals, where specific chemical modifications can lead to significant changes in biological activity.
Physical Properties Analysis
The physical properties of compounds like the one described can be characterized by their melting points, boiling points, solubility in different solvents, and spectroscopic properties. These characteristics are crucial for determining the conditions under which these compounds can be handled, stored, and applied in further chemical reactions or biological assays.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the development of new compounds for pharmaceutical applications. The ability of similar compounds to act as serotonin receptor antagonists, for example, illustrates the potential for designing molecules with specific biological activities based on their chemical structure and properties (Whelan et al., 1995).
properties
IUPAC Name |
(5-ethyl-1,3-oxazol-4-yl)-[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-4-16-17(23-13-27-16)19(26)24-9-6-20(7-10-24)18-15(21-12-22-18)5-8-25(20)11-14(2)3/h12-14H,4-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZGZPPKQUIONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCC3(CC2)C4=C(CCN3CC(C)C)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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